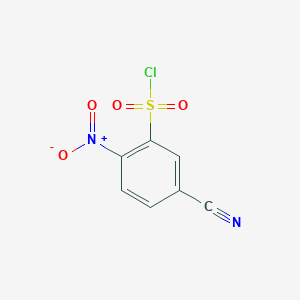

![molecular formula C7H8BrN3S B2560094 [(3-Bromophenyl)amino]thiourea CAS No. 900018-75-9](/img/structure/B2560094.png)

[(3-Bromophenyl)amino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

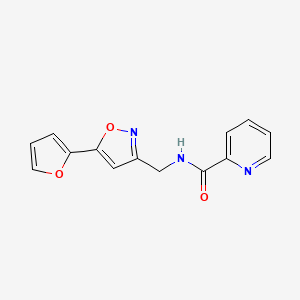

“[(3-Bromophenyl)amino]thiourea” is a chemical compound with the IUPAC name N-(3-bromophenyl)hydrazinecarbothioamide . It has a molecular weight of 246.13 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) .

Chemical Reactions Analysis

Thiourea derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can form complexes with water molecules through hydrogen bonding .

Physical and Chemical Properties Analysis

“this compound” is a solid compound stored at room temperature . It has a molecular weight of 246.13 .

Scientific Research Applications

Coordination Chemistry and Medicinal Applications

Thiourea derivatives serve as versatile ligands in coordination chemistry, forming complexes with metals such as copper (Cu), silver (Ag), and gold (Au). These complexes have been investigated for their biological and medicinal implications. Coordination with suitable metal ions enhances the biological activities of thiourea derivatives, offering potential advancements in pharmaceutical chemistry. Such metal-thiourea complexes have shown improved activities, hinting at their utility in designing new drugs and therapeutic agents (Khan et al., 2020).

Chemosensing

Thiourea derivatives are also noteworthy for their application in analytical chemistry as chemosensors. Thanks to the nucleophilic characteristics of sulfur (S) and nitrogen (N) atoms in thioureas, these compounds are capable of forming inter- and intramolecular hydrogen bonds, making them effective in detecting anions and cations. This property is particularly beneficial for identifying environmental pollutants and for applications in biological samples. Recent advances in thiourea-based chemosensors have provided sensitive, selective, and simple methods for detecting various analytes, including anions like CN-, AcO-, and F-, as well as neutral molecules such as ATP and DCP, highlighting their significance in environmental and agricultural sciences (Al-Saidi & Khan, 2022).

Biological Properties and Applications

The chemistry, coordination, structure, and biological properties of thiourea derivatives have been extensively reviewed, showcasing their broad application spectrum. From serving as ligands in coordination chemistry to their roles in novel applications of transition metal complexes, thiourea derivatives have demonstrated significant versatility. Their biological activities, facilitated through intra- and intermolecular hydrogen bonding, open up avenues for high-throughput screening assays and structure–activity relationship analyses, promising an interdisciplinary approach combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).

Environmental and Agricultural Implications

In environmental science, thiourea derivatives have been explored as alternative leaching agents in gold recovery processes. Their potential to offer commercial benefits and address research challenges associated with performance and environmental impacts positions them as promising candidates for sustainable mining practices. The exploration of thiourea vs. cyanide for gold extraction underlines the ongoing research into more environmentally friendly and efficient leaching agents (Borda & Torres, 2022).

Future Directions

Mechanism of Action

Target of Action

Thiourea derivatives, to which [(3-bromophenyl)amino]thiourea belongs, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

The broad range of biological activities associated with thiourea derivatives suggests that this compound may interact with its targets in a variety of ways, potentially leading to changes in cellular function or structure .

Biochemical Pathways

Given the diverse biological applications of thiourea derivatives, it is likely that this compound may influence multiple biochemical pathways .

Result of Action

The broad range of biological activities associated with thiourea derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

(3-bromoanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRBZVCWCFGIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560014.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560020.png)

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)

![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)